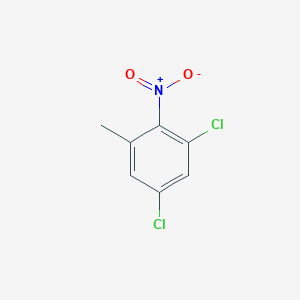
5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine, also known as clozapine, is a tricyclic dibenzodiazepine derivative that has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It was first synthesized in the 1960s and was initially developed as an antihistamine. However, it was later found to have potent antipsychotic properties, and it is now primarily used to treat schizophrenia and other psychotic disorders.
Wirkmechanismus
The exact mechanism of action of 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine is not fully understood, but it is thought to work by blocking dopamine receptors in the brain. This leads to a decrease in the activity of dopamine in certain areas of the brain, which is believed to be responsible for the antipsychotic effects of the drug.
Biochemische Und Physiologische Effekte
Clozapine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of dopamine in certain areas of the brain, which is believed to be responsible for its antipsychotic effects. It has also been shown to affect other neurotransmitters, including serotonin, norepinephrine, and acetylcholine. Clozapine has been shown to have a number of side effects, including sedation, weight gain, and metabolic changes.
Vorteile Und Einschränkungen Für Laborexperimente
Clozapine has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and is well understood, which makes it a useful tool for studying the mechanisms of psychiatric disorders. However, one limitation is that it has a number of side effects, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine. One area of interest is the development of new drugs that are based on the structure of 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine but have fewer side effects. Another area of interest is the development of new treatments for psychiatric disorders that target different neurotransmitters or use different mechanisms of action. Finally, there is a need for further research on the long-term effects of 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine and other antipsychotic drugs, particularly with regard to their effects on metabolic function and other physiological processes.
Synthesemethoden
Clozapine is synthesized through a multi-step process that involves the reaction of 4-chlorobenzophenone with hydrazine hydrate to form 4-chlorophenylhydrazine. This compound is then reacted with benzaldehyde to form 4-chlorophenyl-3-phenylhydrazone, which is subsequently cyclized with acetic anhydride to form 5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine.
Wissenschaftliche Forschungsanwendungen
Clozapine has been extensively studied for its therapeutic potential in treating various psychiatric disorders. It is primarily used to treat schizophrenia and other psychotic disorders, but it has also been studied for its potential in treating bipolar disorder, major depressive disorder, and other mood disorders.
Eigenschaften
CAS-Nummer |
25649-73-4 |
|---|---|
Produktname |
5-(4-Chlorophenyl)-3,7-diphenyl-4H-1,2-diazepine |
Molekularformel |
C23H17ClN2 |
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-3,7-diphenyl-4H-diazepine |
InChI |
InChI=1S/C23H17ClN2/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-26-23(16-20)19-9-5-2-6-10-19/h1-15H,16H2 |
InChI-Schlüssel |
VKIKOXFNAWZNAZ-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1C(=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)


![2,3-dichloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B187741.png)

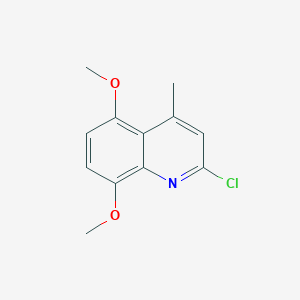
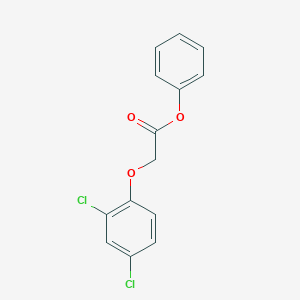
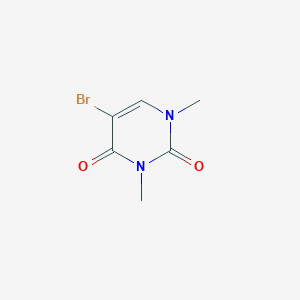
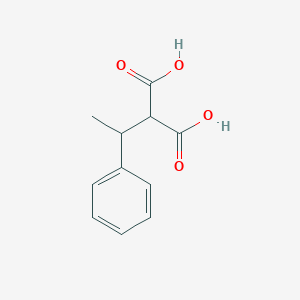
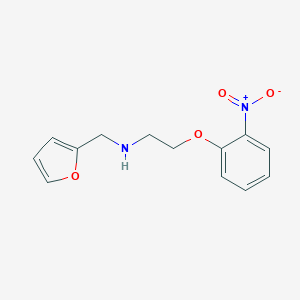

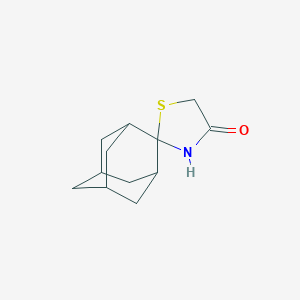
![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)
